4-chloro-1-N,3-N-diphenylbenzene-1,3-disulfonamide
Overview
Description
4-chloro-1-N,3-N-diphenylbenzene-1,3-disulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with a chlorine atom and two sulfonamide groups, each bonded to a phenyl group.
Mechanism of Action
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway for primary halides, and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-chloro-N,N’-diphenyl-1,3-benzenedisulfonamide . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-N,3-N-diphenylbenzene-1,3-disulfonamide typically involves the chlorination of 1,3-diphenylbenzene followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or sulfuryl chloride and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-N,3-N-diphenylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or esters.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
4-chloro-1-N,3-N-diphenylbenzene-1,3-disulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibiotic or anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-amino-6-chlorobenzene-1,3-disulfonamide: Known for its use as a carbonic anhydrase inhibitor.
4-chloro-N,N’-diphenyl-1,3-benzenedisulfonamide: Similar structure but different substitution pattern.
Uniqueness
4-chloro-1-N,3-N-diphenylbenzene-1,3-disulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual sulfonamide groups and chlorine substitution make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-1-N,3-N-diphenylbenzene-1,3-disulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S2/c19-17-12-11-16(26(22,23)20-14-7-3-1-4-8-14)13-18(17)27(24,25)21-15-9-5-2-6-10-15/h1-13,20-21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDGHBCHIHIHMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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